1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a benzyloxy and methoxy group on a benzyl moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine typically involves multiple steps. One common method starts with the preparation of the benzyloxy and methoxy substituted benzyl chloride, which is then reacted with piperazine under controlled conditions. The cyclohexyl group is introduced through a subsequent alkylation reaction. The reaction conditions often involve the use of solvents like ethanol or chloroform, and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler derivatives.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy substitution pattern but lacks the piperazine and cyclohexyl groups.
1-Benzylpiperazine: Contains the piperazine ring with a benzyl group but lacks the methoxy and cyclohexyl substitutions.
Uniqueness
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group adds steric bulk, potentially affecting its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .
Properties
Molecular Formula |
C25H34N2O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-cyclohexyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H34N2O2/c1-28-24-13-12-22(18-25(24)29-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)23-10-6-3-7-11-23/h2,4-5,8-9,12-13,18,23H,3,6-7,10-11,14-17,19-20H2,1H3 |
InChI Key |
RTTVCUUXIZRETF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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